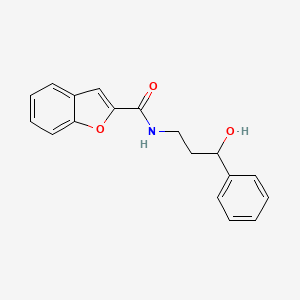

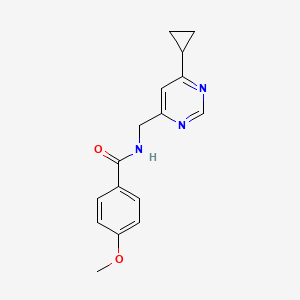

![molecular formula C11H18ClNO4 B2785622 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride CAS No. 2241140-50-9](/img/structure/B2785622.png)

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid hydrochloride (let’s call it “Compound X” for brevity) is a novel bicyclic structure. It belongs to the class of bicyclo[2.1.1]hexanes , which are gaining prominence in synthetic and medicinal chemistry. These compact modules exhibit unique properties and are being explored as potential replacements for benzene rings in drug candidates .

Synthesis Analysis

Several synthetic approaches have been investigated to access bicyclo[2.1.1]hexanes. Notably, a photochemical strategy has been employed to synthesize new building blocks via [2 + 2] cycloaddition. This modular approach allows for efficient derivatization, enabling the exploration of sp3-rich chemical space. The use of silyl enol ethers and bicyclo[1.1.0]butanes (BCBs) under Lewis acid catalysis has also been demonstrated for facile access to various bicyclo[2.1.1]hexane derivatives .

Molecular Structure Analysis

The molecular structure of Compound X consists of a bicyclo[2.1.1]hexane core with an appended spirooxane moiety. The spirooxane bridge connects the two adjacent carbon atoms, resulting in a compact and three-dimensional arrangement. The presence of the amino group and the carboxylic acid functionality further contributes to its chemical diversity and potential reactivity .

Chemical Reactions Analysis

- [2 + 2] Cycloaddition : The photochemical [2 + 2] cycloaddition serves as a key step in the synthesis of Compound X. It allows the formation of the bicyclo[2.1.1]hexane ring system by joining two smaller building blocks. This reaction can be readily adapted for the introduction of various substituents, enhancing the versatility of the approach . Late-Stage Modifications : Compound X can be further functionalized through late-stage modifications. For instance, natural products can be derivatized using this methodology, leading to novel functionalized bicyclic structures that were traditionally inaccessible .

作用機序

Target of Action

It’s known that bicyclo[211]hexanes are currently under intense investigation as building blocks for pharmaceutical drug design .

Mode of Action

It’s known that these types of compounds are synthesized using a photocatalytic cycloaddition reaction . This process provides access to bicyclo[2.1.1]hexanes with various substitution patterns .

Biochemical Pathways

It’s known that these types of compounds can represent ortho-, meta-, and polysubstituted benzene bioisosteres . This suggests that they could potentially interact with a wide range of biochemical pathways.

Result of Action

It’s known that these types of compounds can be used as bioisosteres of ortho-substituted benzene . This suggests that they could potentially have similar effects to those compounds.

Action Environment

It’s known that these types of compounds can be synthesized using photochemistry , suggesting that light could potentially influence their synthesis.

特性

IUPAC Name |

1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4.ClH/c12-7-9-5-10(6-9,8(13)14)11(16-9)1-3-15-4-2-11;/h1-7,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMHVLXZBWGSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3(CC(C3)(O2)CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)

![2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2785543.png)

![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)

![N-(2-hydroxyethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2785548.png)

![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)

![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)

![4-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B2785559.png)

![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)